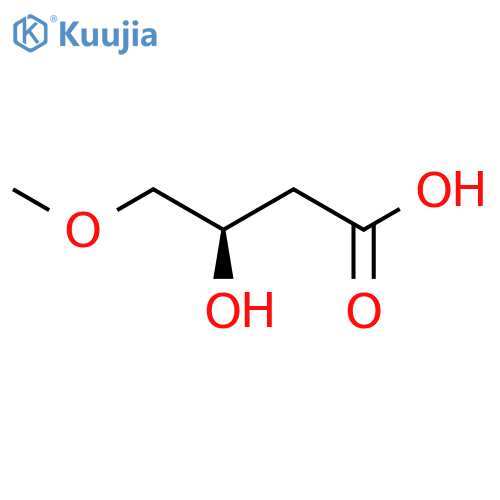Cas no 116866-48-9 ((3R)-3-hydroxy-4-methoxybutanoic acid)

116866-48-9 structure
商品名:(3R)-3-hydroxy-4-methoxybutanoic acid
(3R)-3-hydroxy-4-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-hydroxy-4-methoxybutanoic acid
- SCHEMBL5711098
- EN300-1835657
- 116866-48-9
-
- インチ: 1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
- InChIKey: IZMXMDXNRWMDCV-SCSAIBSYSA-N
- ほほえんだ: O(C)C[C@@H](CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 134.05790880g/mol
- どういたいしつりょう: 134.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 91
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 66.8Ų
(3R)-3-hydroxy-4-methoxybutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835657-0.1g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1835657-5.0g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 5g |
$5056.0 | 2023-06-01 | ||
| Enamine | EN300-1835657-1g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1835657-2.5g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1835657-0.05g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1835657-0.5g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1835657-1.0g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 1g |
$1742.0 | 2023-06-01 | ||
| Enamine | EN300-1835657-10.0g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 10g |
$7497.0 | 2023-06-01 | ||
| Enamine | EN300-1835657-10g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1835657-0.25g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.25g |
$513.0 | 2023-09-19 |
(3R)-3-hydroxy-4-methoxybutanoic acid 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
116866-48-9 ((3R)-3-hydroxy-4-methoxybutanoic acid) 関連製品
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
